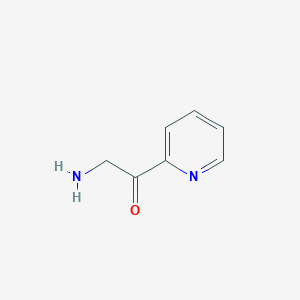

2-Amino-1-pyridin-2-yl-ethanone

描述

Significance of Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical science. rsc.orgrsc.org Considered a "privileged scaffold" in medicinal chemistry, its structure is a key component in a vast number of pharmaceuticals and bioactive natural products. evitachem.comorganic-chemistry.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that allow pyridine-containing molecules to interact effectively with biological targets like enzymes and receptors. nih.gov

Table 1: Examples of Commercially Available Drugs Containing a Pyridine Scaffold

| Drug Name | Therapeutic Use |

|---|---|

| Amlodipine | Vasodilator |

| Nicotine | Stimulant |

| Isoniazid | Antibacterial |

| Pioglitazone | Antidiabetic |

This table is for illustrative purposes and does not represent an exhaustive list.

Overview of Alpha-Amino Ketones in Organic Synthesis

Alpha-amino ketones are bifunctional compounds characterized by a ketone group and an amino group on the carbon atom adjacent (alpha) to the carbonyl. This unique arrangement of functional groups makes them exceptionally valuable building blocks in organic synthesis. nih.govresearchgate.net They serve as versatile intermediates for the creation of a wide range of more complex molecules, including 1,2-amino alcohols and various nitrogen-containing heterocycles such as pyrazines and pyrroles. nih.gov

The dual functionality allows for a rich chemistry; the ketone can undergo nucleophilic addition, while the amino group can act as a nucleophile or be further functionalized. google.com Consequently, numerous synthetic methods have been developed to access these important synthons, reflecting their high value in both academic and industrial research. nih.gov

Table 2: Key Synthetic Applications of α-Amino Ketones

| Product Class | Synthetic Transformation |

|---|---|

| 1,2-Amino Alcohols | Reduction of the ketone |

| Nitrogen Heterocycles (e.g., Pyrazines) | Condensation reactions |

| Chiral Ligands | Asymmetric synthesis |

Positioning of 2-Amino-1-pyridin-2-yl-ethanone within Contemporary Chemical Research

The compound this compound is situated at the intersection of the two aforementioned areas of chemical importance. While not always isolated as a final product, it is recognized as a crucial intermediate and a key structural motif in the synthesis of N-fused heterocyclic systems. rsc.org Specifically, this compound and its derivatives are pivotal in the construction of imidazo[1,2-a]pyridines, a class of compounds extensively investigated for their broad spectrum of biological activities, including potential anticancer and anti-inflammatory properties. researchgate.netresearchgate.net

The typical synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. rsc.org In this reaction, the initial product formed after the nucleophilic substitution of the halogen by the ring nitrogen of 2-aminopyridine is a salt of an N-substituted 2-amino ketone. This intermediate, which embodies the core structure of this compound, then undergoes an intramolecular cyclization followed by dehydration to form the final imidazo[1,2-a]pyridine (B132010) ring system.

Therefore, the contemporary research significance of this compound lies not in its direct application, but in its role as a transient precursor or a foundational building block. The development of synthetic routes that proceed via this intermediate is central to creating libraries of complex heterocyclic compounds for drug discovery and materials science. nih.govresearchgate.net Its structure represents a key convergence point in multi-step synthetic pathways, enabling the efficient assembly of medicinally relevant scaffolds.

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-pyridin-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZPCWGWSSACG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Amino 1 Pyridin 2 Yl Ethanone

Reactivity of the Pyridine (B92270) Nitrogen Atom in 2-Amino-1-pyridin-2-yl-ethanone

The nitrogen atom within the pyridine ring of this compound possesses a lone pair of electrons in an sp2 hybrid orbital, making it available for protonation and rendering the compound basic. However, the basicity of pyridine and its derivatives is generally weaker than that of aliphatic amines. This reduced basicity can be attributed to the higher s-character of the sp2 orbital, which holds the lone pair more tightly to the nucleus and makes it less available for sharing with an acid. uoanbar.edu.iq The electronegativity of the nitrogen atom also decreases the electron density of the ring, which deactivates it towards electrophilic substitution. uoanbar.edu.iq

The pyridine nitrogen can undergo several key reactions:

N-Alkylation and Quaternization: The nitrogen atom can be alkylated to form pyridinium (B92312) salts. For instance, reactions with alkylating agents like 2-methyl- and 2-amino-4-(chloromethyl)thiazoles lead to the formation of quaternary pyridinium chlorides. ktu.edu While direct N-alkylation of the pyridine nitrogen in the presence of an amino group at the 2-position can be challenging, as the exocyclic amino group can also be alkylated, specific reaction conditions can favor N-alkylation of the ring. researchgate.net In some cases, the presence of an amino group can influence the site of alkylation, with some studies on 2-aminopyridine (B139424) showing selective alkylation of the exocyclic amino group over the ring nitrogen. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgwikipedia.org The formation of the N-oxide alters the reactivity of the pyridine ring, activating the C2 and C4 positions for nucleophilic attack and modifying the electronic properties of the molecule. wikipedia.org

The table below summarizes the reactivity of the pyridine nitrogen atom.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, chloromethylthiazoles | Pyridinium salts |

| N-Oxidation | H2O2/Acetic Acid, m-CPBA | Pyridine N-oxides |

Reactions Involving the Alpha-Amino Ketone Moiety

The alpha-amino ketone functional group is a versatile synthon for the construction of various heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic carbonyl group in close proximity allows for a wide range of chemical transformations.

The amino and carbonyl groups of this compound readily participate in condensation reactions with various reagents to form new carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental in the synthesis of more complex molecules.

The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Conversely, it is activated for nucleophilic substitution, particularly at the C2 and C4 positions. The presence of the amino group at the C2 position further influences the regioselectivity of these reactions.

A significant application of this compound is its use as a precursor in the synthesis of a variety of heterocyclic compounds. The bifunctional nature of the alpha-amino ketone moiety allows for intramolecular and intermolecular cyclization reactions to form fused and non-fused ring systems.

Derivatization and Functionalization Strategies

The carbonyl group of this compound can be reduced to a hydroxyl group to form the corresponding pyridine-amino alcohol. This transformation introduces a new chiral center and provides a different set of functional groups for further derivatization.

Formation of Schiff Base Derivatives

The primary amino group in this compound facilitates the formation of Schiff base derivatives through condensation reactions with various carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.comnih.gov This reaction is a cornerstone in imine chemistry and proceeds via a nucleophilic addition-elimination mechanism. The resulting Schiff bases, also known as imines or azomethines, are characterized by the presence of a carbon-nitrogen double bond (-C=N-). researchgate.netfud.edu.ng

The general reaction involves the nucleophilic attack of the amino group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule, often facilitated by acid catalysis, to yield the final imine product. masterorganicchemistry.comlibretexts.org The pH of the reaction medium is a critical parameter; a slightly acidic condition (around pH 5) is generally optimal to protonate the hydroxyl group of the intermediate, promoting its departure as water, without excessively protonating the amine reactant, which would render it non-nucleophilic. libretexts.org

Detailed research on analogous compounds, such as 2-aminopyridine, has shown that these reactions can be carried out under various conditions, including refluxing in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid (e.g., acetic acid). mdpi.com Microwave irradiation has also been employed to accelerate the synthesis of similar Schiff bases, offering a faster and more environmentally friendly alternative. organic-chemistry.org

The reaction of this compound with a variety of aromatic and heteroaromatic aldehydes is expected to proceed efficiently to afford the corresponding N-substituted imines. The general scheme for this transformation is depicted below:

General Reaction Scheme: R-CHO + H₂N-CH₂-C(=O)-C₅H₄N → R-CH=N-CH₂-C(=O)-C₅H₄N + H₂O (Aldehyde) + (this compound) → (Schiff Base) + (Water)

While specific studies on this compound are limited, the extensive body of research on the synthesis of Schiff bases from other primary amines provides a strong basis for predicting its reactivity. The following table outlines potential Schiff base derivatives that could be synthesized from this compound, along with the likely reactants and reaction conditions, based on established synthetic protocols for similar compounds.

| Carbonyl Reactant | Schiff Base Product Name | Reaction Conditions |

| Benzaldehyde | N-(phenylmethylidene)-1-(pyridin-2-yl)ethan-1-amine-2-one | Ethanol, reflux, catalytic acetic acid |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-1-(pyridin-2-yl)ethan-1-amine-2-one | Methanol, stirring at room temperature |

| Salicylaldehyde | N-(2-hydroxybenzylidene)-1-(pyridin-2-yl)ethan-1-amine-2-one | Ethanol, reflux |

| Pyridine-2-carbaldehyde | N-(pyridin-2-ylmethylene)-1-(pyridin-2-yl)ethan-1-amine-2-one | Anhydrous ethanol, reflux |

| Acetophenone | N-(1-phenylethylidene)-1-(pyridin-2-yl)ethan-1-amine-2-one | Toluene, Dean-Stark apparatus, p-toluenesulfonic acid catalyst |

Coordination Chemistry and Ligand Design with 2 Amino 1 Pyridin 2 Yl Ethanone Scaffolds

Ligand Properties of Pyridyl Amino Ketones and Related Amino Pyridines

Pyridyl amino ketones and related structures, such as Schiff bases derived from them, are a significant class of ligands in coordination chemistry. The ligand properties are dictated by the presence of multiple donor atoms—the pyridyl nitrogen, the amino nitrogen, and the carbonyl oxygen. These groups can coordinate to metal centers in various modes, making them versatile for constructing complex architectures.

Typically, these ligands are formed through the condensation of a primary amine with a ketone or aldehyde. ijsred.com For instance, Schiff bases derived from the reaction of 2-aminopyridine (B139424) with ketone derivatives can act as bidentate or even monodentate ligands, leading to diverse coordination geometries like octahedral structures with transition metals. ijsred.com The resulting imine or azomethine (–C=N–) group is a key feature that facilitates the formation of stable coordination compounds. ijsred.com

The coordination possibilities are extensive. The neutral ligand can utilize its two 2-pyridyl nitrogen atoms and the carbonyl oxygen atom as donors. researchgate.net This allows for several coordination modes, including monodentate (κN), chelating (κ²N,N' or κ²N,O), and bridging and chelating (µ₂-κ²N,O:κ²O,N'). researchgate.net Furthermore, the carbonyl group can undergo nucleophilic attack, for example by water, to form a gem-diol, which can then be deprotonated to create anionic ligands that act as effective bridging units, leading to the formation of polynuclear clusters. researchgate.net

Depending on the specific structure of the ligand, it can act as a tetradentate NNNN ligand, coordinating through both pyridine (B92270) and azomethine nitrogens. researchgate.net This versatility allows for the formation of complexes with different coordination numbers and geometries, from four-coordinate tetrahedral to eight-coordinate dodecahedral structures. researchgate.net

Table 1: Coordination Properties of Pyridyl Amino Ketone Derivatives

| Ligand Type | Potential Donor Atoms | Common Coordination Modes | Resulting Geometries |

|---|---|---|---|

| Pyridyl Amino Ketone | Pyridyl N, Amino N, Carbonyl O | Monodentate, Bidentate (N,N or N,O), Tridentate | Varies |

| Schiff Base Derivatives | Pyridyl N, Imine N | Bidentate, Tridentate, Tetradentate | Octahedral, Tetrahedral, Square Planar, Dodecahedral |

| Gem-diol Derivatives | Pyridyl N, Hydroxyl O | Bridging, Chelating | Polynuclear Clusters |

**4.2. Metal Complexation Studies

The ability of 2-Amino-1-pyridin-2-yl-ethanone and its derivatives to form stable complexes with a wide range of metal ions has been the subject of extensive research.

The synthesis of metal complexes with ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common and straightforward method is the direct reaction of the pre-synthesized ligand with a metal halide or nitrate (B79036) salt.

For instance, Schiff base complexes are often prepared by refluxing a solution of the ligand and the corresponding metal salt in a solvent like ethanol (B145695) or methanol. ijsred.comrasayanjournal.co.in In a typical procedure, a solution of a metal chloride, such as Co(II), Ni(II), or Cu(II) chloride, in ethanol is mixed with an ethanolic solution of the Schiff base ligand in a 1:2 metal-to-ligand molar ratio. The mixture is then refluxed for several hours, after which the complex precipitates upon cooling and can be collected by filtration. rasayanjournal.co.in

Another approach involves a template synthesis, where the ligand is formed in situ in the presence of the metal ion. This method can sometimes lead to the formation of complexes that are not accessible through direct synthesis with the pre-formed ligand. researchgate.net The reaction conditions, including the choice of solvent, temperature, and stoichiometry, can significantly influence the final product's nature and structure. researchgate.net For example, reacting a Schiff base ligand with different zinc halides (ZnCl₂ vs. ZnBr₂) can result in different complex structures depending on the solvent used. researchgate.net

The characterization and structural elucidation of metal complexes derived from this compound are carried out using a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of these coordination compounds in the solid state. iucr.orgmdpi.com

These studies have revealed a remarkable diversity in coordination geometries and nuclearities. For example, iron(II) complexes with related (pyridyl)imine ligands have been shown to adopt both five-coordinate, distorted square-pyramidal geometries and six-coordinate octahedral geometries. bohrium.com Similarly, cobalt(II) and nickel(II) complexes with Schiff base ligands derived from 2-pyridyl ketones can form six-coordinate distorted octahedral structures, while zinc(II) complexes may adopt a distorted tetrahedral geometry. researchgate.net In some cases, higher coordination numbers are observed, such as an eight-coordinate dodecahedral environment for a cadmium(II) complex. researchgate.net

Spectroscopic methods provide crucial information about the ligand's coordination to the metal ion.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and C=O (carbonyl) stretching bands, upon complexation. ijsred.comrasayanjournal.co.in New bands appearing in the far-IR region can be assigned to metal-ligand (M-N, M-O) vibrations. cyberleninka.ru

UV-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the complex and helps to infer the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the structure of diamagnetic complexes in solution. rasayanjournal.co.inresearchgate.net

Elemental Analysis and Mass Spectrometry are used to confirm the stoichiometry and composition of the synthesized complexes. rasayanjournal.co.in

Table 2: Structural Data for Selected Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Key Bond Distances/Angles | Reference |

|---|---|---|---|---|

| Fe(II) | (Pyridyl)imine | Five-coordinate, distorted square pyramidal | Fe-N, Fe-Cl | bohrium.com |

| Co(II) | 2-Pyridyl Ketone Schiff Base | Distorted Octahedron | - | researchgate.net |

| Ni(II) | 2-Pyridyl Ketone Schiff Base | Distorted Octahedron | - | researchgate.net |

| Zn(II) | 2-Pyridyl Ketone Schiff Base | Distorted Tetrahedral | - | researchgate.net |

| Cd(II) | 2-Pyridyl Ketone Schiff Base | Dodecahedral | - | researchgate.net |

| Mn(II) | Acylhydrazone | Square Pyramid | Mn–Npy 2.274(9) Å, Mn–N 2.186(9) Å, Mn–O 2.225(7) Å | researchgate.net |

Catalytic Applications of Metal-2-Amino-1-pyridin-2-yl-ethanone Complexes

Metal complexes incorporating ligands derived from this compound are of significant interest for their potential applications in catalysis, particularly in asymmetric synthesis and other organic transformations.

The development of chiral ligands is crucial for enantioselective catalysis. The scaffold of this compound is an excellent starting point for creating chiral ligands, especially by using chiral amines or by modifying the ketone. Metal complexes of chiral ligands based on amino- and imino-pyridines have proven to be effective in a variety of asymmetric catalytic reactions. researchgate.net

A key application is the asymmetric transfer hydrogenation of prochiral ketones to produce optically active secondary alcohols, which are valuable chiral building blocks in the pharmaceutical and fine chemical industries. researchgate.netgoogle.com For example, ruthenium complexes containing tridentate ligands synthesized from enantiomerically pure 1-(pyridin-2-yl)ethylamine have been successfully employed as in situ catalysts for the enantioselective transfer hydrogenation of acetophenone. researchgate.net The efficiency and enantioselectivity of these reactions are highly dependent on the structure of the chiral ligand. researchgate.net The synthesis of chiral amines from ketones via asymmetric reduction is another important transformation where these types of catalysts are employed. orgsyn.org

The design of the ligand can be fine-tuned to create a specific chiral environment around the metal center, which is essential for achieving high enantioselectivity. The interplay of steric and electronic effects of the ligand, along with the choice of metal and reaction conditions, governs the catalytic outcome. researchgate.net

Beyond asymmetric catalysis, metal complexes of pyridyl amino ketones and their derivatives are effective catalysts for a range of organic transformations. Iron and nickel complexes, in particular, have gained attention as catalysts based on more abundant and less toxic metals.

For instance, iron(II) complexes bearing (pyridyl)imine ligands have demonstrated catalytic activity in the transfer hydrogenation of various ketones, with their performance being influenced by the ligand architecture and the nature of the substrate. bohrium.com Similarly, imino-pyridine nickel(II) complexes have been evaluated as catalysts for the same reaction, showing moderate catalytic activities. researchgate.net Mechanistic studies suggest that the active species in these reactions could be either homogeneous metal(II) intermediates or metal(0) nanoparticles formed in situ. bohrium.comresearchgate.net

Pyridine(diimine) iron complexes have also been used as precatalysts for [2+2]-cycloaddition reactions. nih.gov Furthermore, the catalytic activity and selectivity of transition metal complexes can be modulated by secondary coordination sphere interactions, such as hydrogen bonding, which can pre-organize the substrate or stabilize transition states. nih.gov

Table 3: Catalytic Activity of Related Metal Complexes

| Catalyst Type | Reaction | Substrate | Key Findings | Reference |

|---|---|---|---|---|

| Ru(II)-chiral ligand | Asymmetric Transfer Hydrogenation | Acetophenone | Almost quantitative conversion with moderate enantioselectivity (47% ee) | researchgate.net |

| Fe(II)-(pyridyl)imine | Transfer Hydrogenation | Acetophenone | Active catalysts with yields up to 85%; activity depends on ligand structure | bohrium.com |

| Ni(II)-imino-pyridine | Transfer Hydrogenation | Ketones | Moderate catalytic activity (TON up to 126) | researchgate.net |

| Fe(II)-pyridine(diimine) | [2+2]-Cycloaddition | Butadiene and ethylene | Competent precatalysts for selective cross-cycloaddition | nih.gov |

Theoretical and Computational Chemistry of 2 Amino 1 Pyridin 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 2-amino-1-pyridin-2-yl-ethanone.

Studies on similar pyridine (B92270) derivatives reveal that the molecular geometry is influenced by the substituents on the pyridine ring. For instance, the presence of an amino group and an ethanone (B97240) group can lead to specific conformations to minimize steric and electronic repulsion. Computational models, often available through databases like PubChem, can predict a planar pyridine ring with minor distortions caused by electron-withdrawing or donating groups. The electronic structure is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps help in identifying the electrophilic and nucleophilic sites within the molecule. bhu.ac.in

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyridine Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C=O | ~1.23 Å | |

| C-NH2 | ~1.37 Å | |

| Bond Angle | C-N-C (ring) | ~117° |

| C-C-C (ring) | ~120° | |

| N-C-C=O | ~118° | |

| Note: These are representative values for a substituted pyridine and may vary for this compound. |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org A smaller energy gap generally implies higher reactivity.

For conjugated molecules, the analysis of HOMO and LUMO helps in understanding charge transfer within the molecule. researchgate.net In this compound, the amino group acts as an electron-donating group, while the pyridin-2-yl-ethanone moiety is electron-withdrawing. This intramolecular charge transfer is a key feature of its electronic structure. Time-dependent DFT (TD-DFT) methods are often used to calculate electronic absorption spectra, which are related to the electronic transitions between molecular orbitals. bhu.ac.in

Table 2: Calculated Electronic Properties of a Related Pyridine Derivative

| Property | Value |

| HOMO Energy | -6.507 eV |

| LUMO Energy | -2.764 eV |

| HOMO-LUMO Gap | 3.743 eV |

| Dipole Moment | 4.8670 Debye |

| Source: Representative data from a study on a chalcone (B49325) derivative. bhu.ac.inresearchgate.net |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying the transient species and energetic pathways involved.

DFT calculations can map out the potential energy surface of a reaction, allowing for the identification of intermediates and transition states. rsc.org For reactions involving pyridinyl ethanone derivatives, computational studies have successfully predicted the structures of key intermediates and the geometries of the transition states that connect them. rsc.org For example, in a BCl₃-promoted chloroboration reaction of 1-(pyridin-2-yl)ethanone, DFT calculations identified the reactant complex, transition states, and intermediate products along the reaction coordinate. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state indeed connects the reactant and product minima on the potential energy surface. rsc.org

For instance, in the chloroboration of 1-(pyridin-2-yl)ethanone, DFT calculations revealed the free energy profile of the reaction, showing the relative stabilities of the intermediates and the energy required to overcome the transition state barriers. rsc.org Such studies can also assess the influence of different substituents or catalysts on the reaction's kinetic and thermodynamic favorability. rsc.org

Table 3: Example of Calculated Thermodynamic Data for a Reaction Step

| Parameter | Value (kcal/mol) |

| Free Energy of Reactant Complex | 3.0 |

| Free Energy of Transition State | 1.5 (relative to reactant complex) |

| Free Energy of Intermediate | Kinetically favorable |

| Source: Data from a DFT study on the chloroboration of 1-(pyridin-2-yl)ethanone. rsc.org |

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. d-nb.info It is widely used in drug design to understand how a small molecule ligand, such as a derivative of this compound, might interact with a biological macromolecule, typically a protein receptor. researchgate.netmdpi.com

The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity using a scoring function. physchemres.org These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. d-nb.infophyschemres.org For example, docking studies on related aminopyridine derivatives have been used to predict their binding modes and affinities for specific protein targets, providing insights into their potential biological activity. researchgate.net The results of molecular docking can guide the design of new compounds with improved binding affinity and selectivity. mdpi.com

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Versatile Building Block in Complex Molecule Synthesis

2-Amino-1-pyridin-2-yl-ethanone is a key intermediate in the synthesis of a multitude of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive ketone, enables it to participate in a variety of chemical transformations. This versatility makes it an attractive starting material for the construction of intricate molecular architectures, particularly those found in medicinally important compounds.

The pyridine (B92270) ring within the structure of this compound provides a scaffold that is prevalent in many biologically active molecules. The amino and ketone functionalities offer convenient handles for further chemical modifications, allowing for the systematic elaboration of the core structure. Researchers have exploited these features to build libraries of compounds for drug discovery and other applications.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of this compound is its use as a precursor for the synthesis of a wide range of heterocyclic compounds. Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings, and they form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials.

The reactivity of the amino and keto groups in this compound allows for its participation in various cyclization reactions, leading to the formation of different heterocyclic ring systems. These reactions are often efficient and can be tailored to produce specific isomers with desired substitution patterns.

Imidazo[1,2-a]pyridine (B132010) Scaffolds

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. sci-hub.seresearchgate.netchemrxiv.org this compound can serve as a key starting material for the construction of these important scaffolds.

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine (B139424) derivatives, which can be conceptually related to the reactivity of this compound, often involves a condensation reaction with an α-haloketone followed by an intramolecular cyclization. This general strategy, known as the Chichibabin reaction, highlights the utility of the aminopyridine moiety in forming the fused imidazole (B134444) ring. chemrxiv.org Variations of this approach, including microwave-assisted and catalyst-free methods, have been developed to improve efficiency and yield. sci-hub.semdpi.com

Table 1: Examples of Imidazo[1,2-a]pyridine Synthesis Strategies

| Reaction Type | Reagents | Key Features |

|---|---|---|

| Groebke–Blackburn–Bienaymé Reaction | Azidobenzaldehyde, isocyanide, NH4Cl | One-pot, multicomponent reaction for rapid assembly. mdpi.com |

| Copper-Catalyzed Aerobic Oxidation | Acetophenones | Utilizes air as a green oxidant. organic-chemistry.org |

| Ultrasound-Assisted C-H Functionalization | Ketones, KI/tert-butyl hydroperoxide | Metal-free, occurs in water. organic-chemistry.org |

Pyrimidine (B1678525) Derivatives

Pyrimidine is another fundamental heterocyclic core found in numerous biologically active compounds, including several approved drugs. researchgate.net The structural elements of this compound can be incorporated into the synthesis of various pyrimidine derivatives.

The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. While direct synthesis from this compound may require multi-step transformations, its structural motifs are valuable in building blocks that can then be cyclized to form the pyrimidine ring. For instance, the amino and keto groups can be modified to create the necessary functionality for condensation reactions. A variety of synthetic methods have been reported for the preparation of pyrimidine derivatives from suitable precursors. researchgate.netgrafiati.com

Pyrrole (B145914) and Other Nitrogen-Containing Heterocycles

The pyrrole ring is a constituent of many natural products and synthetic compounds with significant biological activity. This compound can be envisioned as a precursor for the synthesis of substituted pyrroles and other nitrogen-containing heterocycles.

The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org By strategically modifying this compound, it can be converted into a suitable precursor for such cyclization reactions. Furthermore, multicomponent reactions have emerged as powerful tools for the efficient synthesis of highly substituted pyrroles. orientjchem.orgrsc.orgacs.org

The reactivity of this compound also lends itself to the synthesis of other nitrogen-containing heterocycles. For example, its derivatives can be used to prepare pyridin-2(1H)-thiones, which are versatile intermediates for the construction of bicyclic and polycyclic systems. scirp.org

Integration into Functional Materials Research

Beyond its applications in medicinal chemistry and the synthesis of discrete molecules, this compound and its derivatives are finding use in the field of functional materials. The incorporation of this compound or its structural motifs into larger molecular assemblies can impart specific properties to the resulting materials.

Polymer Formulations and Modified Materials

The amino and pyridine functionalities of this compound make it a candidate for incorporation into polymer structures. These groups can be used to modify the properties of existing polymers or to act as monomers in polymerization reactions. For example, the amino group can react with various electrophiles to attach the pyridine-containing moiety to a polymer backbone.

The pyridine ring can introduce properties such as metal coordination sites, which can be useful for creating catalytic materials or materials with specific optical or electronic properties. Additionally, the incorporation of such polar groups can influence the thermal stability and mechanical properties of the polymer. chemimpex.com While direct studies on this compound in this context are emerging, the principles of incorporating similar amino- and pyridine-containing compounds into polymers are well-established.

Potential in Optoelectronic Devices (inferred from related compounds)

While specific studies on the optoelectronic properties of this compound are not extensively reported, the inherent characteristics of pyridine-containing compounds suggest its potential in this area. chemmethod.com Density Functional Theory (DFT) calculations on related pyridine derivatives have provided insights into their electronic and optical properties, which can be extrapolated to infer the potential of materials incorporating the this compound scaffold.

Research Findings from Related Compounds:

HOMO-LUMO Gap: DFT studies on various pyridine-containing compounds have shown that their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be tuned through structural modifications. chemmethod.comacs.org The calculated HOMO-LUMO gap is a crucial parameter for determining a material's potential application in optoelectronic devices. For instance, a study on N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] revealed a calculated HOMO-LUMO gap of 3.0785 eV, suggesting its potential for optoelectronic applications. chemmethod.com

Charge Transport Properties: The introduction of different substituents onto the pyridine ring can significantly influence the charge transport properties of the resulting materials. ijcce.ac.ir For example, studies on pyrano[3,2-c]chromene derivatives with various heterocyclic substituents, including pyridine, have shown that these modifications can lead to materials suitable for either p-type or n-type semiconductors. ijcce.ac.ir

Nonlinear Optical (NLO) Properties: The presence of donor and acceptor groups within a conjugated system can lead to significant nonlinear optical responses. The this compound structure contains both electron-donating (amino) and electron-withdrawing (ketone and pyridine nitrogen) moieties, which could contribute to NLO properties. Computational studies on other pyridine derivatives have explored their first hyperpolarizability (βtot), a measure of second-order NLO activity, indicating their potential for such applications. nih.gov

The ability to functionalize both the amino and ketone groups of this compound allows for the systematic tuning of its electronic properties. By incorporating this moiety into larger conjugated systems, it is plausible to design novel materials with tailored HOMO-LUMO gaps, charge transport characteristics, and NLO responses, making them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. ijcce.ac.irresearchgate.net

In Vitro Biochemical and Molecular Mechanistic Studies

Enzyme Interaction Studies

Investigation of Enzyme Inhibition and Modulation

There is no specific information available in the searched scientific literature regarding the direct investigation of 2-Amino-1-pyridin-2-yl-ethanone for enzyme inhibition or modulation.

Studies on Interactions with Metabolic Pathways

No studies detailing the interactions of this compound with specific metabolic pathways were identified in the search results.

Molecular Target Identification and Pathway Modulation (in vitro)

Effects on Cell Signaling Pathways

Specific data on the effects of this compound on cell signaling pathways are not present in the available literature.

Mechanistic Studies of In Vitro Biological Activities (e.g., antimicrobial, anti-fibrosis, antiviral)

No mechanistic studies detailing the in vitro antimicrobial, anti-fibrosis, or antiviral activities of this compound could be retrieved from the performed searches.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Characterization Techniques

Spectroscopy is the primary toolset for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules reveal detailed information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules like 2-Amino-1-pyridin-2-yl-ethanone. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. d-nb.infoscribd.com Analysis of chemical shifts, spin-spin coupling, and signal integration allows for a complete mapping of atom connectivity. d-nb.info

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyridine (B92270) ring and the aminomethylene group (-CH₂NH₂). The aromatic protons on the pyridine ring would appear as a complex set of multiplets in the downfield region, characteristic of heteroaromatic systems. The methylene (B1212753) protons adjacent to the amino group and the carbonyl group would likely appear as a singlet, while the amine protons themselves would also produce a characteristic signal that can be confirmed by D₂O exchange. ajol.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from structurally similar compounds.

| Nucleus | Structural Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Pyridine-H6 | ~8.6-8.8 | Multiplet, downfield due to proximity to nitrogen. |

| ¹H | Pyridine-H3, H4, H5 | ~7.4-8.1 | Complex multiplet region for remaining ring protons. |

| ¹H | -CH₂- | ~4.0-4.5 | Singlet, deshielded by adjacent C=O group. |

| ¹H | -NH₂ | ~2.0-3.5 | Broad singlet, exchangeable with D₂O. ajol.info |

| ¹³C | C=O (Ketone) | ~195-205 | Characteristic carbonyl carbon signal. |

| ¹³C | Pyridine Ring Carbons | ~120-155 | Multiple signals corresponding to the heteroaromatic ring. |

| ¹³C | -CH₂- | ~45-55 | Aliphatic carbon adjacent to carbonyl and amino groups. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR analysis would confirm the presence of its key structural features: the amino group (N-H), the carbonyl group (C=O), and the pyridine ring (C=C, C=N). nih.gov In studies of related hydrazone-pyridine compounds, N-H stretching vibrations are typically observed in the 3300–3500 cm⁻¹ region. nih.gov The strong, sharp absorption band characteristic of a ketone's C=O stretch is expected around 1670-1720 cm⁻¹. Vibrations corresponding to the aromatic pyridine ring would appear in the 1400-1600 cm⁻¹ region. ajol.infoacademia-arabia.com

UV-Visible spectroscopy analyzes the electronic transitions within a molecule. The conjugated system formed by the pyridine ring and the adjacent carbonyl group in this compound is expected to produce characteristic absorption bands in the UV region, which are useful for both qualitative identification and quantitative analysis. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (often two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C=O Stretch | Ketone | 1670 - 1720 | Strong |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium to Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound, confirming its elemental formula, and to gain structural insights from its fragmentation patterns. ajol.infoacademia-arabia.com For this compound (C₇H₈N₂O), high-resolution mass spectrometry (HRMS) can verify the molecular weight with high precision.

Electron impact (EI) ionization typically causes the molecule to fragment in a predictable manner. The major fragmentation pathways for ketones involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, a primary fragmentation would be the alpha-cleavage to form a stable pyridinoyl cation (m/z 106) by loss of the •CH₂NH₂ radical. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Information |

|---|---|

| Molecular Formula | C₇H₈N₂O |

| Calculated Monoisotopic Mass | 136.0637 g/mol |

| Nominal Mass | 136 g/mol |

| Expected Key Fragment (m/z) | 106 ([M-CH₂NH₂]⁺, Pyridinoyl cation) |

| Expected Key Fragment (m/z) | 78 (Pyridyl cation) |

Chromatographic Separation and Purity Analysis

Chromatographic methods are essential for the separation of a target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating components of a mixture and determining the purity of a compound. In the context of research involving this compound and its derivatives, HPLC is used to confirm the purity of the final product, often achieving ≥97% purity for related compounds. chemimpex.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. When coupled with a mass spectrometer (LC/MS), it becomes a powerful tool for monitoring reaction progress by identifying the reactants, intermediates, and products in a reaction mixture over time. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in synthetic organic chemistry. Its primary application is the qualitative monitoring of reaction progress. uni.lu In the synthesis of derivatives using precursors like 2-bromo-1-pyridin-2-yl-ethanone, researchers consistently use TLC to track the consumption of starting materials and the formation of the desired product. mdpi.comnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress can be visualized under UV light or with a chemical stain, allowing the researcher to determine the optimal reaction time. academia-arabia.com

X-ray Diffraction for Solid-State Structure Determination

Extensive searches of chemical and crystallographic databases have revealed no publicly available single-crystal X-ray diffraction data for the specific compound this compound. While crystallographic studies have been conducted on structurally related molecules, the precise atomic coordinates, bond lengths, bond angles, and crystal packing information for this compound remain undetermined and unreported in the scientific literature.

The determination of the three-dimensional structure of a compound through single-crystal X-ray diffraction is a definitive analytical method that provides unequivocal proof of its chemical constitution and conformation in the solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be precisely determined.

Key parameters obtained from a successful X-ray diffraction study include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal.

Atomic Coordinates: The precise (x, y, z) coordinates of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form, which are crucial for confirming the molecular structure.

Torsion Angles: These describe the conformation of the molecule, for instance, the rotation around single bonds.

Intermolecular Interactions: The analysis can reveal non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which govern the packing of molecules in the crystal lattice.

Although no specific data exists for this compound, it is instructive to consider the types of structural features that might be anticipated based on related compounds. For instance, studies on similar aminopyridine derivatives often reveal the planarity of the pyridine ring and specific conformations of the side chains. Intermolecular hydrogen bonding involving the amino group and the pyridine nitrogen is also a common feature in the crystal packing of such compounds.

Without experimental data, any discussion of the solid-state structure of this compound remains speculative. A definitive analysis requires the successful growth of single crystals of the compound and subsequent investigation by X-ray diffraction.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for 2-Amino-1-pyridin-2-yl-ethanone

The development of novel synthetic routes is fundamental to advancing the utility of this compound. While traditional methods exist, future research is focused on creating more efficient, selective, and scalable pathways.

A key area of exploration is the use of multi-component reactions (MCRs) . MCRs offer a streamlined approach by combining three or more reactants in a single step, which improves atom economy and reduces waste. tandfonline.com Adapting MCR strategies could enable the synthesis of this compound and its derivatives from simple precursors in a one-pot reaction, potentially involving the cyclocondensation of a butanamide precursor with pyridine-forming reagents. smolecule.com Research into four-component reactions, which have been successful for producing N-amino-2-pyridones, could provide a template for developing similar efficient syntheses. researchgate.net

Another promising avenue is chemodivergent synthesis , which allows for the creation of different product skeletons from the same starting materials by simply tuning the reaction conditions. For instance, α-bromoketones and 2-aminopyridine (B139424) can be selectively converted into either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines by altering the catalyst and solvent. rsc.org Applying this concept could yield divergent pathways to either this compound or related heterocyclic structures from common intermediates.

Furthermore, advancements in synthesizing derivatives are crucial. For example, the Suzuki-Miyaura cross-coupling reaction has been effectively used to create complex aryl-substituted imidazo[1,2-b]pyridazine (B131497) derivatives from precursors made from 2-bromo-1-substituted aryl ethanone (B97240). researchgate.net Future work will likely focus on expanding the library of accessible derivatives through such modern coupling techniques. mdpi.commdpi.com

| Synthetic Approach | Description | Potential Advantages |

| Multi-Component Reactions (MCRs) | Combining three or more reactants in a single, one-pot reaction. tandfonline.comsmolecule.com | High atom economy, reduced waste, operational simplicity, molecular diversity. tandfonline.com |

| Chemodivergent Synthesis | Selectively forming different products from the same starting materials by changing reaction conditions. rsc.org | Access to diverse molecular scaffolds from common precursors, increased synthetic efficiency. |

| Advanced Coupling Reactions | Utilizing modern catalytic cross-coupling methods (e.g., Suzuki-Miyaura) to build complex molecules. researchgate.netmdpi.com | High functional group tolerance, ability to create complex and diverse derivatives. mdpi.com |

Development of Advanced Catalytic Systems Utilizing the Compound

The unique structural features of this compound, particularly the presence of nitrogen atoms in the pyridine (B92270) ring and the amino group, make it and its derivatives promising candidates for use in advanced catalytic systems. These nitrogen atoms can act as ligands, coordinating with metal centers to form catalysts for a variety of organic transformations.

Future research will likely investigate the potential of these pyridine-containing compounds as ligands in coordination chemistry. researchgate.net The synthesis of a series of pyridine-containing azoles has already been undertaken with the goal of studying them as building blocks for coordination compounds. researchgate.net The development of catalysts based on this compound could lead to new, efficient systems for reactions such as cross-coupling, hydrogenation, and oxidation.

Moreover, the synthesis of the compound itself is an area for catalytic innovation. Research into iridium catalysts paired with specific ligands has enabled highly efficient and enantioselective reductive amination of ketones, a potential pathway to chiral derivatives of this compound. smolecule.com Exploring and optimizing such catalytic systems will be a key focus.

| Catalysis Research Area | Focus | Potential Impact |

| Ligand Development | Using this compound derivatives as ligands for transition metal catalysts. researchgate.net | Creation of novel catalysts for a wide range of organic transformations. |

| Asymmetric Catalysis | Developing catalytic systems for the enantioselective synthesis of chiral derivatives. smolecule.comuniovi.es | Access to optically active building blocks for pharmaceuticals and agrochemicals. uniovi.es |

| Catalyst Optimization | Improving the efficiency and reusability of catalysts used in the synthesis of the title compound. tandfonline.com | More cost-effective and sustainable production methods. |

Expansion of Applications in Chemical Biology

The pyridine nucleus is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds. mdpi.com Consequently, this compound serves as a valuable scaffold for the synthesis of novel molecules with potential therapeutic applications, a field central to chemical biology.

Future research will continue to build upon existing findings where derivatives have shown promise. For instance, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have demonstrated anti-fibrotic activity, indicating potential for developing new drugs for fibrotic diseases. mdpi.com Similarly, pyridine-thiazole hybrid molecules have shown high antiproliferative activity against various cancer cell lines, suggesting their promise as anticancer agents. mdpi.com The synthesis of imidazopyridine-tethered pyrazolines has also been explored for targeting signaling pathways in breast cancer. nih.gov

The expansion into chemical biology also involves creating molecular tools to study biological processes. This includes synthesizing fluorophore-labeled derivatives to visualize and study bacterial virulence mechanisms. diva-portal.org The broad spectrum of biological activities associated with pyridine-containing heterocycles—including antimicrobial, anti-inflammatory, and antiviral properties—ensures that this compound will remain a key building block in the design of new drug-like molecules and biological probes. mdpi.commdpi.comnih.gov

| Application Area | Research Focus | Example Findings |

| Anticancer Agents | Synthesis of derivatives targeting cancer cells and signaling pathways. mdpi.comnih.gov | Pyridine-thiazole hybrids show high antiproliferative activity in leukemia cells. mdpi.com |

| Anti-Fibrotic Agents | Design of compounds that inhibit fibrotic processes. mdpi.com | 2-(Pyridin-2-yl) pyrimidine derivatives inhibit collagen expression in vitro. mdpi.com |

| Antimicrobial Agents | Development of novel compounds to combat drug-resistant microbes. diva-portal.orgnih.gov | Ring-fused 2-pyridones exhibit inhibitory effects against uropathogenic Escherichia coli. diva-portal.org |

| Molecular Probes | Creating labeled derivatives to study biological systems. diva-portal.org | Development of routes to compounds containing fluorophores to study bacterial virulence. diva-portal.org |

Integration with Green Chemistry Principles and Sustainable Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. rsc.orgmsuniv.ac.in Future research on this compound will be heavily influenced by this shift, focusing on developing sustainable and environmentally benign synthetic processes. researchgate.net

A primary goal is the replacement of hazardous reagents and solvents. For example, borane-pyridine complexes have been identified as cost-effective and less toxic alternatives to traditional reducing agents in reductive amination. smolecule.com The use of greener solvents like water, ethanol (B145695), or solvent-free conditions is another key area. tandfonline.comrsc.org Studies have shown that using a water-ethanol mixture can significantly reduce reaction times and facilitate product isolation in the synthesis of related heterocyclic compounds. rsc.org

The development of reusable, heterogeneous catalysts is also a cornerstone of green synthesis. Zeolites like ZSM-5 have been employed as efficient and recyclable catalysts for the one-pot synthesis of triarylpyridines under solvent-free conditions, a protocol whose principles could be adapted for this compound synthesis. tandfonline.com Furthermore, biocatalytic methods, such as the use of transaminases for the stereoselective synthesis of chiral amines from ketone intermediates, represent a powerful green strategy. uniovi.es This bienzymatic approach, combining oxidation and amination, can produce enantioenriched amines with excellent selectivity and conversion rates under mild conditions. uniovi.es

| Green Chemistry Principle | Application to Synthesis | Research Example |

| Waste Prevention | Utilizing atom-economical multi-component reactions. tandfonline.com | One-pot synthesis of triarylpyridines with high atom economy. tandfonline.com |

| Safer Solvents & Reagents | Replacing hazardous solvents with water/ethanol mixtures or using solvent-free conditions. rsc.org | P2CA-catalyzed synthesis of chromene derivatives in a water-EtOH mixture. rsc.org |

| Use of Renewable Feedstocks | Designing syntheses that can start from biomass-derived materials. | Future goal to link synthesis pathways to renewable starting materials. |

| Catalysis | Employing reusable heterogeneous catalysts or highly efficient biocatalysts. tandfonline.comuniovi.es | Use of transaminases for asymmetric amination of secondary alcohols to chiral amines. uniovi.es |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。